methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine
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Overview
Description
Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine: is a chemical compound with the molecular formula C7H12N4O. It is characterized by a triazolo-oxazin ring structure, which is a fused heterocyclic system containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazinone precursor in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo-oxazin derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its triazolo-oxazin structure is of interest for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine involves its interaction with specific molecular targets. The triazolo-oxazin ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl({8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine: This compound has a similar triazolo ring structure but with a pyridin-3-yl group and a trifluoromethyl substituent.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Another compound with a triazolo ring, but with a pyrazine moiety and a trifluoromethyl group.
Uniqueness: Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine is unique due to its specific triazolo-oxazin ring structure, which provides distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Methyl({5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing various studies and findings related to its pharmacological effects.
- Molecular Formula : C10H17N5O
- Molecular Weight : 223.28 g/mol
- CAS Number : Not explicitly listed in the sources but associated with triazole derivatives.
1. Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic activity against these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies utilizing flow cytometry have shown that certain triazole derivatives can induce G2/M phase arrest in cancer cells .
3. Cholinesterase Inhibition
In addition to anticancer properties, some derivatives of triazoles have shown potential as cholinesterase inhibitors. This activity is relevant for neurodegenerative diseases such as Alzheimer's disease. For instance, compounds structurally related to this compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 13.62 nM to 33.00 nM .
Case Studies
Case Study 1: Evaluation Against MCF-7 Cells
A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 5.85 µM. Further analysis revealed that the compound caused significant apoptosis in treated cells compared to control groups.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar triazole compounds against oxidative stress-induced neuronal damage. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress agents.
Properties
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-8-4-6-9-10-7-5-12-3-2-11(6)7/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSXERBTKDOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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